Cas no 85047-08-1 (2-Aminoethan-1,1,2,2-d4-ol)
2-Aminoethan-1,1,2,2-d4-ol is a deuterated derivative of ethanolamine, where four hydrogen atoms are replaced with deuterium (D) at the 1,1,2,2 positions. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural analysis. Its high isotopic purity and stability make it valuable in mechanistic studies, metabolic research, and tracer applications. The incorporation of deuterium also reduces metabolic degradation, improving its reliability in kinetic and biochemical investigations. This compound is particularly useful in pharmaceutical and biochemical research, where labeled analogs are required for accurate tracking and quantification.

2-Aminoethan-1,1,2,2-d4-ol structure
Product name:2-Aminoethan-1,1,2,2-d4-ol
2-Aminoethan-1,1,2,2-d4-ol Chemical and Physical Properties
Names and Identifiers
-
- Ethan-1,1,2,2-d4-ol,2-amino- (9CI)
- 2-Aminoethan-1,1,2,2-d4-ol
- 2-AMino-ethan-1,1,2,2-d4-ol
- (1,2,2,2-2H4)acetaldehyde
- (2H4)Acetaldehyde
- [2H4]ethan-2-olamine
- 1,1,2,2-d4-2-aminoethanol
- 1,1,2,2-d4-ethanolamine
- 2-amino[1,1,2,2-2H4]ethanol
- 2-aminoethanol-1,1,2,2-d4
- Acetaldehyde-d4
- d4-acetaldehyde
- d4-ethanolamine
- e(R) uOOE(c)
- ethanolamine-d4
- Tetradeuterio-acetaldehyd
- tetradeuterio-acetaldehyde
- 2-amino-1,1,2,2-tetradeuterioethanol
- 2-amino-1,1,2,2-tetradeuterio-ethanol
- ETHANOLAMINE (1,1,2,2-D4, 98%)
- Ethanol-1,1,2,2-d4-amine
- Ethanol-1,1,2,2-d4-amine, 98 atom % D
- D98132
- 85047-08-1
- 2-amino(?H?)ethan-1-ol
- 2-Amino(ethanol-1,1,2,2-d4)
-
- MDL: MFCD00144262
- Inchi: InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2
- InChI Key: HZAXFHJVJLSVMW-LNLMKGTHSA-N
- SMILES: C(CO)N
Computed Properties
- Exact Mass: 65.07790
- Monoisotopic Mass: 65.077870831g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 4
- Rotatable Bond Count: 1
- Complexity: 10
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.080 g/mL at 25 °C
- Melting Point: 11 °C(lit.)
- Boiling Point: 170 °C(lit.)
- Flash Point: 93 °C
- PSA: 46.25000
- LogP: -0.36230
2-Aminoethan-1,1,2,2-d4-ol Security Information
- Hazardous Material transportation number:UN 2491 8/PG 3
- WGK Germany:1
- Hazard Category Code: 20-36/37/38-34-20/21/22
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- Risk Phrases:R20; R36/37/38
2-Aminoethan-1,1,2,2-d4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E676501-25mg |
2-Aminoethan-1,1,2,2-d4-ol |
85047-08-1 | 25mg |
$ 141.00 | 2023-09-07 | ||
TRC | E676501-mg250 |
2-Aminoethan-1,1,2,2-d4-ol |
85047-08-1 | mg250 |
$ 965.00 | 2022-07-14 | ||
AstaTech | D98132-0.1/G |
2-AMINO(ETHANOL-1,1,2,2-D4) |
85047-08-1 | 95% | 0.1g |
$350 | 2023-09-19 | |
A2B Chem LLC | AH50797-1g |
ETHANOL-1,1,2,2-D4-AMINE |
85047-08-1 | 98% | 1g |
$985.00 | 2023-12-30 | |
AstaTech | D98132-0.25/G |
2-AMINO(ETHANOL-1,1,2,2-D4) |
85047-08-1 | 95% | 0.25g |
$445 | 2023-09-19 | |
TRC | E676501-1g |
2-Aminoethan-1,1,2,2-d4-ol |
85047-08-1 | 1g |
$2043.00 | 2023-05-18 | ||
A2B Chem LLC | AH50797-100mg |
ETHANOL-1,1,2,2-D4-AMINE |
85047-08-1 | 95%,98atom%D | 100mg |
$712.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691122-5g |
2-Aminoethan-1,1,2,2-d4-1-ol |
85047-08-1 | 98% | 5g |
¥40920.00 | 2024-07-28 | |
TRC | E676501-250mg |
2-Aminoethan-1,1,2,2-d4-ol |
85047-08-1 | 250mg |
$ 1197.00 | 2023-09-07 | ||
TRC | E676501-100mg |
2-Aminoethan-1,1,2,2-d4-ol |
85047-08-1 | 100mg |
$ 537.00 | 2023-09-07 |
2-Aminoethan-1,1,2,2-d4-ol Related Literature
-
Thomas Murphy,Samantha K. Callear,Gregory G. Warr,Rob Atkin Phys. Chem. Chem. Phys. 2016 18 17169
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